molecular formula C10H12N4O B14862590 7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B14862590
M. Wt: 204.23 g/mol
InChI Key: IWBSRSWYWPLWFA-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization reactions. For instance, a one-pot multicomponent reaction involving aldehydes, hydrazine, and other reagents under catalytic conditions can be employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using scalable processes that involve continuous flow chemistry and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde lies in its combined pyrazole and pyrimidine rings, which confer unique electronic and steric properties. These features make it a valuable scaffold for designing new molecules with specific biological activities .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

7-(dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C10H12N4O/c1-7-4-9(13(2)3)14-10(12-7)8(6-15)5-11-14/h4-6H,1-3H3

InChI Key

IWBSRSWYWPLWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N(C)C)C=O

Origin of Product

United States

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